Triethylamine, trifluoroacetic acid
Overview
Description
Triethylamine, trifluoroacetic acid is a widely used reagent in various scientific fields, particularly in High-Performance Liquid Chromatography (HPLC). This solution is a combination of trifluoroacetic acid and triethylamine, both of which are known for their strong acidic and basic properties, respectively. The solution is colorless and completely
Mechanism of Action
Target of Action
Triethylamine, trifluoroacetic acid, also known as N,N-diethylethanamine;2,2,2-trifluoroacetic acid or Trifluoroacetic acid-Triethylamine 2M:2M solution, primarily targets π-extended ketoenamine-substituted triphenylamines . These are a class of organic compounds that play a crucial role in various chemical reactions due to their unique structural and electronic properties .
Mode of Action
The compound interacts with its targets through a series of proton and electron transfer events . This interaction results in the formation of a radical cation, which is confirmed by electron paramagnetic resonance (EPR) spectroscopy . The radical cation formed by the oxidation of triphenylamine with trifluoroacetic acid is responsible for the unexpected near-infrared (NIR) absorption .
Biochemical Pathways
The biochemical pathway affected by this compound involves the absorption shift of π-extended ketoenamine-substituted triphenylamines from the blue (420–450 nm) to the near-infrared (NIR) (1020–1080 nm) spectral region . This shift is highly specific to trifluoroacetic acid, while only a mild shift is observed in other studied acids .
Pharmacokinetics
Trifluoroacetic acid, due to its strong acidity and low boiling point, is extensively used in protecting groups-based synthetic strategies . This suggests that the compound may have unique absorption, distribution, metabolism, and excretion (ADME) properties that could impact its bioavailability.
Result of Action
The primary result of the action of trifluoroacetic acid and triethylamine is the induced absorption shift of π-extended ketoenamine-substituted triphenylamines . This shift in absorption can have significant implications in various applications, including materials chemistry .
Action Environment
The action of trifluoroacetic acid and triethylamine can be influenced by environmental factors. For instance, the presence of residual amounts of trifluoroacetic acid was reported to potentially affect the accuracy and reproducibility of a broad range of cellular assays . Furthermore, trifluoroacetic acid is a hydrophilic, non-degradable substance that has been increasing in concentrations within diverse environmental media . This suggests that environmental factors could influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
N,N-diethylethanamine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C2HF3O2/c1-4-7(5-2)6-3;3-2(4,5)1(6)7/h4-6H2,1-3H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBAQCENVXUHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480604 | |
Record name | Trifluoroacetic acid - Triethylamine 2M:2M solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-49-9 | |
Record name | Trifluoroacetic acid - Triethylamine 2M:2M solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | triethylamine; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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